1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
The compound “1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two pyridine rings attached to it through an ethyl linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and pyridine rings. Both of these structures are aromatic and have lone pairs of electrons on the nitrogen atoms that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The nitrogen atoms might make it a base, capable of accepting protons .Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target. If it’s being used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-17(25)20(18(26)24(2)19(23)27,11-9-15-7-3-5-13-21-15)12-10-16-8-4-6-14-22-16/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQYFEAHPDBECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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